3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanamide
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Overview
Description
3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanamide is an organic compound characterized by the presence of an amino group, a trifluoromethyl-substituted phenyl ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with furan-2-carbaldehyde under specific conditions to form an intermediate compound. This intermediate is then subjected to further reactions, including amination and amidation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The amino and furan groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group and furan ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanamide: shares similarities with other trifluoromethyl-substituted aromatic compounds and furan derivatives.
2-Amino-5-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, used in metal surface treatment and organic electronics.
5-(3-(Trifluoromethyl)phenyl)furan-2-carbaldehyde: A related furan derivative used in various organic reactions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
771522-82-8 |
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Molecular Formula |
C14H13F3N2O2 |
Molecular Weight |
298.26 g/mol |
IUPAC Name |
3-amino-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]propanamide |
InChI |
InChI=1S/C14H13F3N2O2/c15-14(16,17)9-3-1-2-8(6-9)11-4-5-12(21-11)10(18)7-13(19)20/h1-6,10H,7,18H2,(H2,19,20) |
InChI Key |
JZIPQAUZLNCYAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(CC(=O)N)N |
Origin of Product |
United States |
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